An In-depth Technical Guide to the Synthesis and Characterization of 5-Carboxy-4-chloro-2-fluorophenylboronic Acid
An In-depth Technical Guide to the Synthesis and Characterization of 5-Carboxy-4-chloro-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Carboxy-4-chloro-2-fluorophenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document outlines a plausible synthetic pathway, detailed experimental protocols, and in-depth characterization methodologies. The primary application of this compound in Suzuki-Miyaura cross-coupling reactions is also discussed and illustrated.
Introduction
Substituted phenylboronic acids are a critical class of reagents in modern organic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1] These reactions are fundamental in the synthesis of biaryl and heteroaryl compounds, which are common motifs in many pharmaceutical agents and functional materials. 5-Carboxy-4-chloro-2-fluorophenylboronic acid, with its distinct substitution pattern, offers a versatile scaffold for the synthesis of complex molecules. The presence of the carboxylic acid group provides a handle for further functionalization, while the chloro and fluoro substituents can modulate the electronic properties and metabolic stability of the target compounds.[2] This guide details a proposed synthetic route and the analytical techniques required for the thorough characterization of this important synthetic intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Carboxy-4-chloro-2-fluorophenylboronic acid is presented in the table below. These values are calculated based on its chemical structure.
| Property | Value | Reference |
| Molecular Formula | C₇H₅BClFO₄ | [3] |
| Molecular Weight | 218.38 g/mol | [3] |
| IUPAC Name | 4-Borono-2-chloro-5-fluorobenzoic acid | [3] |
| CAS Number | Not available | |
| Appearance | Expected to be a white to off-white solid | |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO |
Synthesis
The proposed starting material for this synthesis is 5-bromo-4-chloro-2-fluorobenzoic acid .[4]
Proposed Synthetic Scheme
The proposed two-step synthesis is outlined below:
Caption: Proposed synthesis of 5-Carboxy-4-chloro-2-fluorophenylboronic acid.
Detailed Experimental Protocol
Materials:
-
5-bromo-4-chloro-2-fluorobenzoic acid
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
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Trimethyl borate (B(OMe)₃)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 5-bromo-4-chloro-2-fluorobenzoic acid (1.0 eq).
-
Dissolution and Cooling: Add anhydrous THF to the flask to dissolve the starting material. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour.
-
Borylation: Add trimethyl borate (1.2 eq) dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C. Allow the reaction to stir at this temperature for 30 minutes, then slowly warm to room temperature and stir for an additional 2 hours.
-
Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M aqueous HCl. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by column chromatography on silica gel.
Characterization
The structure and purity of the synthesized 5-Carboxy-4-chloro-2-fluorophenylboronic acid should be confirmed by a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the acidic protons of the carboxylic acid and boronic acid groups. The aromatic protons will appear as doublets or doublets of doublets in the aromatic region (typically δ 7.0-8.5 ppm), with coupling constants characteristic of their positions on the substituted ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm).[5] The boronic acid protons are also expected to be a broad singlet, which may exchange with residual water in the solvent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carboxyl carbon is expected in the range of δ 165-185 ppm.[5] The carbon atom attached to the boron will also have a characteristic chemical shift.
-
¹⁹F NMR: The fluorine NMR spectrum should show a singlet for the single fluorine atom on the aromatic ring.
-
¹¹B NMR: The boron NMR spectrum will show a signal characteristic of a trigonal boronic acid, which can shift upon complexation or changes in pH.[6]
Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in negative mode is a suitable technique for this molecule, and it is expected to show the deprotonated molecule [M-H]⁻.[7][8] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
| Ion | Expected m/z |
| [M-H]⁻ | 217.9875 |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected vibrational frequencies include:
-
O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.[5][9]
-
C=O stretch (carboxylic acid): A strong, sharp band between 1760-1690 cm⁻¹.[5][9]
-
O-H bend (boronic acid): Bands in the fingerprint region.
-
B-O stretch (boronic acid): A strong band around 1350 cm⁻¹.
-
C-Cl and C-F stretches: In the fingerprint region.
Melting Point
The melting point of the purified solid should be determined and will serve as an indicator of its purity. A sharp melting point range is indicative of a pure compound.
Applications in Drug Development and Organic Synthesis
5-Carboxy-4-chloro-2-fluorophenylboronic acid is a valuable building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][10] Its primary application is in the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of C-C bonds between the boronic acid and an aryl or vinyl halide.[]
Suzuki-Miyaura Coupling Workflow
The general workflow for a Suzuki-Miyaura coupling reaction involving 5-Carboxy-4-chloro-2-fluorophenylboronic acid is depicted below. This reaction is typically catalyzed by a palladium complex in the presence of a base.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
5-Carboxy-4-chloro-2-fluorophenylboronic acid is a highly functionalized building block with significant potential in organic synthesis and drug discovery. This guide has provided a detailed, albeit proposed, synthetic route and a comprehensive overview of the necessary characterization techniques to confirm its identity and purity. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a valuable tool for the construction of complex molecular architectures, enabling the development of novel therapeutic agents and functional materials. The experimental protocols and characterization data outlined herein should serve as a valuable resource for researchers working with this and related compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Carboxy-5-chloro-2-fluorophenylboronic acid | C7H5BClFO4 | CID 134128454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-4-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 2773265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. scirp.org [scirp.org]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. nbinno.com [nbinno.com]
